molecular formula C11H11ClN2O3 B2964805 2-[3-(3-Chlorophenyl)-2-oxoimidazolidin-1-yl]acetic acid CAS No. 1798678-98-4

2-[3-(3-Chlorophenyl)-2-oxoimidazolidin-1-yl]acetic acid

Cat. No.: B2964805
CAS No.: 1798678-98-4
M. Wt: 254.67
InChI Key: DBYBUVVLEAZSLX-UHFFFAOYSA-N
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Description

2-[3-(3-Chlorophenyl)-2-oxoimidazolidin-1-yl]acetic acid is a synthetic organic compound that belongs to the class of imidazolidinones. This compound is characterized by the presence of a chlorophenyl group attached to an imidazolidinone ring, which is further connected to an acetic acid moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Scientific Research Applications

2-[3-(3-Chlorophenyl)-2-oxoimidazolidin-1-yl]acetic acid has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-Chlorophenyl)-2-oxoimidazolidin-1-yl]acetic acid typically involves the reaction of 3-chlorobenzaldehyde with glycine in the presence of a suitable catalyst to form the imidazolidinone ring. This intermediate is then subjected to further reactions to introduce the acetic acid moiety. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-Chlorophenyl)-2-oxoimidazolidin-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(3-Chlorophenyl)-2-oxoimidazolidin-1-yl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its imidazolidinone ring is particularly noteworthy for its potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O3/c12-8-2-1-3-9(6-8)14-5-4-13(11(14)17)7-10(15)16/h1-3,6H,4-5,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYBUVVLEAZSLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC(=O)O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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